molecular formula C18H18N4O5S B11154141 ethyl (2-{[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11154141
M. Wt: 402.4 g/mol
InChI Key: MRPCOUIHVHOCRX-UHFFFAOYSA-N
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Description

Ethyl (2-{[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features a quinazolinone core, a thiazole ring, and an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step reactions. One common approach includes:

    Formation of the quinazolinone core: This can be achieved by cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the thiazole ring: This step often involves the reaction of a thioamide with α-halo ketones.

    Coupling reactions: The final step involves coupling the quinazolinone-thiazole intermediate with ethyl acetate under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Ethyl (2-{[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound’s properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2-{[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can interact with active sites of enzymes, while the thiazole ring may enhance binding affinity. The ethyl acetate group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-{[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its combination of a quinazolinone core, a thiazole ring, and an ethyl acetate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H18N4O5S

Molecular Weight

402.4 g/mol

IUPAC Name

ethyl 2-[2-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoylamino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H18N4O5S/c1-2-27-15(24)9-11-10-28-17(19-11)21-14(23)7-8-22-16(25)12-5-3-4-6-13(12)20-18(22)26/h3-6,10H,2,7-9H2,1H3,(H,20,26)(H,19,21,23)

InChI Key

MRPCOUIHVHOCRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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